

An In-depth Technical Guide to 4-(4-Fluorophenyl)butanoic Acid

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)butanoic acid

Cat. No.: B1265496

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and spectral characterization of **4-(4-Fluorophenyl)butanoic acid**. The information is intended to support research, development, and quality control activities involving this compound.

Core Chemical and Physical Properties

4-(4-Fluorophenyl)butanoic acid, also known as 4-(p-fluorophenyl)butyric acid, is a carboxylic acid derivative containing a fluorinated phenyl ring. It serves as a crucial starting material and intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	589-06-0	[1]
Molecular Formula	C ₁₀ H ₁₁ FO ₂	[2][3]
Molecular Weight	182.19 g/mol	[2][3]
IUPAC Name	4-(4-fluorophenyl)butanoic acid	[3]
Synonyms	4-(4-fluorophenyl)butyric acid, Benzenebutanoic acid, 4-fluoro-	[1][3]

| Appearance | Clear viscous oil |[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **4-(4-Fluorophenyl)butanoic acid**. The following tables detail its nuclear magnetic resonance (NMR) spectral data as reported in the literature.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

¹ H NMR Data		¹³ C NMR Data	
Chemical Shift (δ) ppm	Description	Chemical Shift (δ) ppm	Description
11.50	br, 1H (Carboxylic Acid, -OH)	180.16	Carboxylic Acid Carbon (-COOH)
7.16	m, 2H (Aromatic, CH)	161.34 (d, J = 243.4 Hz)	Aromatic Carbon (C-F)
7.00	m, 2H (Aromatic, CH)	136.74	Aromatic Carbon
2.67	t, J = 7.6 Hz, 2H (-CH ₂ -)	129.76 (d, J = 7.3 Hz)	Aromatic Carbon (CH)
2.40	t, J = 7.4 Hz, 2H (-CH ₂ -)	115.09 (d, J = 20.9 Hz)	Aromatic Carbon (CH)
1.97	quin, J = 7.5 Hz, 2H (-CH ₂ -)	34.09	Methylene Carbon (-CH ₂ -)
		33.20	Methylene Carbon (-CH ₂ -)
		26.24	Methylene Carbon (-CH ₂ -)

Source:[1]

Experimental Protocols

Synthesis via Wolff-Kishner Reduction

A common method for synthesizing **4-(4-Fluorophenyl)butanoic acid** is through the Wolff-Kishner reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid.[1]

Materials and Reagents:

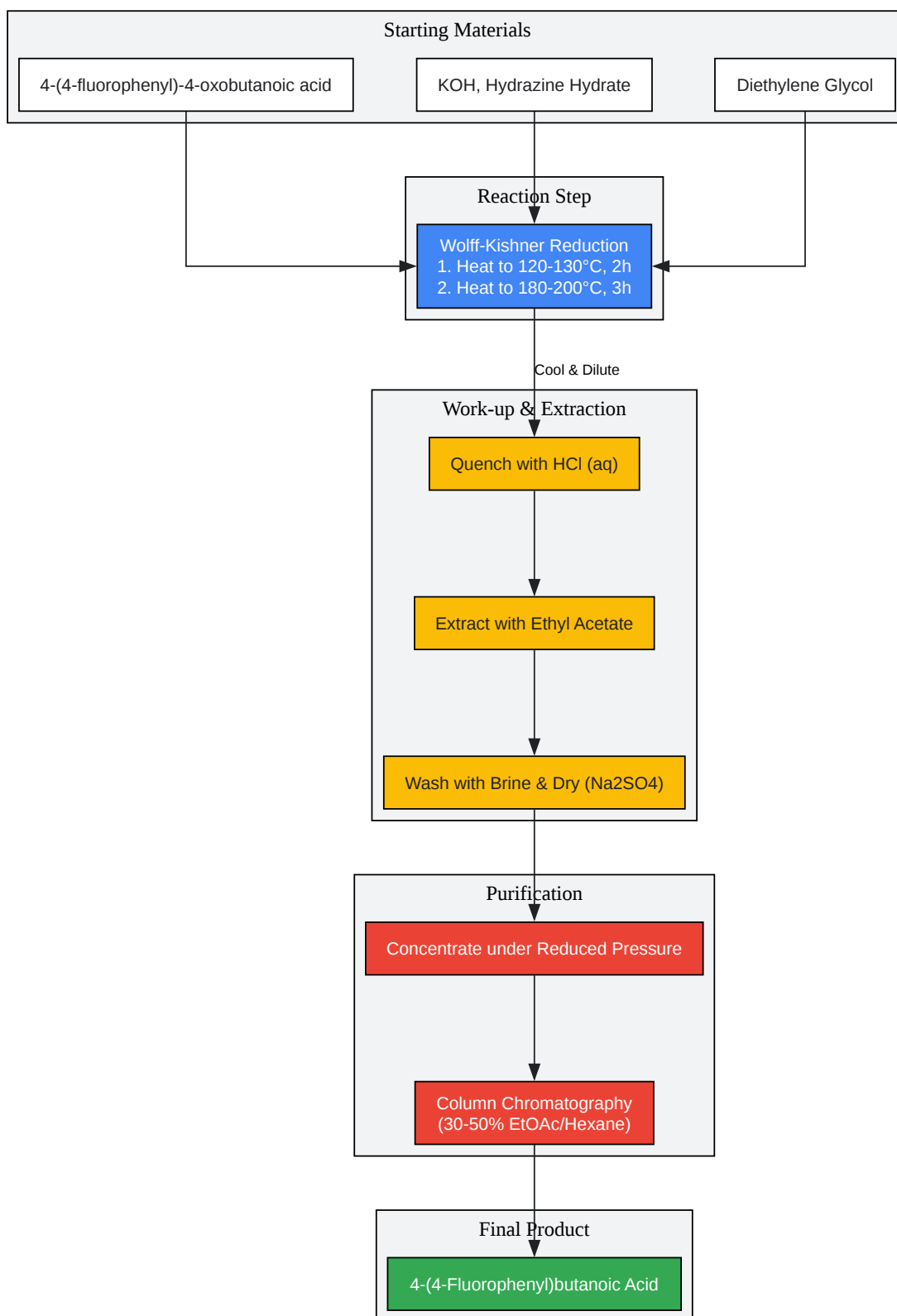
- 4-(4-fluorophenyl)-4-oxobutanoic acid

- Potassium hydroxide (KOH, 85%)
- Hydrazine monohydrate (50%)
- Diethylene glycol
- Hydrochloric acid (2.5N aq.)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** Suspend 4-(4-fluorophenyl)-4-oxobutanoic acid (5 mmol) and 85% KOH (12 mmol) in diethylene glycol (10 mL) in a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser.[\[1\]](#)
- **Addition of Hydrazine:** Slowly add 50% hydrazine monohydrate (12 mmol) to the suspension at room temperature.[\[1\]](#)
- **Initial Heating:** Heat the reaction mixture to 120-130 °C and maintain this temperature for 2 hours. The mixture should become homogeneous after approximately 45 minutes.[\[1\]](#)
- **Water Removal and Decarboxylation:** After 2 hours, increase the temperature to 180-200 °C to distill off water and hydrazine. Continue stirring at this temperature for 3 hours.[\[1\]](#)
- **Work-up:** Cool the reaction mixture to room temperature and dilute it with 10 mL of water. Pour the mixture into 20 mL of 2.5N aqueous HCl.[\[1\]](#)
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic phases.[\[1\]](#)
- **Washing and Drying:** Wash the combined organic layers with brine (10 mL), dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.[\[1\]](#)

- Purification: Purify the resulting crude product by column chromatography using a 30-50% ethyl acetate/hexane eluent to yield **4-(4-fluorophenyl)butanoic acid** as a clear viscous oil.
[\[1\]](#)



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Workflow for the synthesis of **4-(4-Fluorophenyl)butanoic acid**.

Chemical Reactivity and Applications

4-(4-Fluorophenyl)butanoic acid is primarily utilized as an intermediate in organic synthesis. Its reactivity is characterized by the carboxylic acid functional group, which can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol.

It is a known starting material for the synthesis of the cholesterol-lowering drug Ezetimibe. The quality control during its synthesis is critical, as impurities can be difficult to remove in subsequent steps.

Safety and Handling

Based on available safety data sheets, **4-(4-Fluorophenyl)butanoic acid** should be handled with care.

- Hazards: May cause skin irritation and serious eye irritation.^[2] Some sources classify it as causing severe skin burns and eye damage.
- Precautionary Measures:
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.^[2]
 - Wear protective gloves, protective clothing, and eye/face protection.^[4]
 - Wash skin thoroughly after handling.
 - Use in a well-ventilated area or under a chemical fume hood.^[4]
- First Aid:
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.^[2]
 - If inhaled: Remove the person to fresh air and keep comfortable for breathing.^[2]
 - If on skin: Take off contaminated clothing and rinse skin with water.

- If swallowed: Rinse mouth. Do NOT induce vomiting.

Always consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.[2]

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